3-METHYL-N-{THIENO[2,3-D]PYRIMIDIN-4-YL}BENZAMIDE
Description
3-Methyl-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide (CAS: 734549-29-2) is a heterocyclic compound featuring a benzamide scaffold linked to a thieno[2,3-d]pyrimidine core with a methyl substituent at the 3-position of the benzamide ring. Thienopyrimidines are pharmacologically significant due to their structural similarity to purines, enabling interactions with biological targets such as kinases and enzymes.
Properties
IUPAC Name |
3-methyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c1-9-3-2-4-10(7-9)13(18)17-12-11-5-6-19-14(11)16-8-15-12/h2-8H,1H3,(H,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYDWIVEJGBBEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C3C=CSC3=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-{THIENO[2,3-D]PYRIMIDIN-4-YL}BENZAMIDE typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method involves heating thiophene-2-carboxamides in formic acid to afford thieno[2,3-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-{THIENO[2,3-D]PYRIMIDIN-4-YL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thieno[2,3-d]pyrimidine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
3-METHYL-N-{THIENO[2,3-D]PYRIMIDIN-4-YL}BENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anticancer, antibacterial, and antiviral properties
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-METHYL-N-{THIENO[2,3-D]PYRIMIDIN-4-YL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of tyrosine kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cell signaling pathways . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of bacterial and viral replication.
Comparison with Similar Compounds
Hydrazone-Based Thienopyrimidines
Hydrazone derivatives (e.g., those in ) share the thienopyrimidine core but incorporate hydrazone linkages instead of benzamide groups. These compounds exhibit antioxidant, antimicrobial, and CNS activities due to their ability to chelate metal ions and modulate redox pathways . For example, a study showed hydrazone-thienopyrimidine hybrids inhibit cyclin D1-CDK4 (IC₅₀: 0.8–2.3 µM), a mechanism absent in 3-methyl-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide .
4,6-Diphenylpyrimidine-Benzamide Hybrids
Compounds like those in Sabrina et al. (2018) replace the thieno ring with a diphenylpyrimidine system. These derivatives demonstrate potent kinase inhibition (e.g., EGFR IC₅₀: 12 nM) but exhibit lower solubility due to increased aromaticity compared to the thienopyrimidine-based compound .
Benzamide Derivatives with Fused Heterocycles
PF-AKT400 (CAS: 1004990-28-6)
PF-AKT400 features a pyrrolo[2,3-d]pyrimidine core linked to a 2,4-difluorobenzamide group. The fluorinated benzamide enhances metabolic stability, while the ethyl-pyrrolo substituent confers selectivity for AKT kinase (IC₅₀: 5 nM). In contrast, the methyl-thienopyrimidine in the target compound may prioritize different kinase targets (e.g., JAK2 or CDKs) .
I02 Ligand (RCSB PDB: I02)
This compound integrates an oxadiazole ring and a methylsulfonylamino group, enabling dual inhibition of kinases and proteases. Its formal charge (0) and chiral centers (2) contrast with the neutral, non-chiral nature of this compound, suggesting divergent binding modes .
Substituted Benzamides with Diverse Moieties
Benzapyrin (CAS: 24891-21-2)
Benzapyrin contains a pyrazol-4-yl group instead of thienopyrimidine. It exhibits anti-inflammatory properties (COX-2 IC₅₀: 0.4 µM) but lacks the kinase inhibitory activity observed in thienopyrimidine derivatives .
Pharmacological and Physicochemical Data
Key Research Findings
- Kinase Selectivity: Thienopyrimidine-based benzamides show broader kinase inhibition (e.g., JAK2, CDKs) compared to pyrrolopyrimidines (e.g., PF-AKT400), which are highly AKT-specific .
- Solubility: The methyl group in this compound improves lipophilicity but reduces aqueous solubility relative to hydrazone derivatives .
- Metabolic Stability : Fluorinated benzamides (e.g., PF-AKT400) exhibit longer half-lives in vivo due to resistance to cytochrome P450 metabolism .
Biological Activity
3-Methyl-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H14N4OS
- Molecular Weight : 286.36 g/mol
- IUPAC Name : this compound
The compound features a thieno[2,3-d]pyrimidine moiety, which is known for its role in various biological activities, including antitumor and antimicrobial effects.
Antitumor Activity
Research has indicated that derivatives of thieno[2,3-d]pyrimidines exhibit promising antitumor properties. A study synthesized several thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxicity against various cancer cell lines. The findings suggested that compounds with specific substitutions at the thienopyrimidine ring demonstrated enhanced cytotoxicity compared to others.
Table 1: Antitumor Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15.5 | |
| This compound | HeLa (Cervical Cancer) | 12.0 | |
| Other Derivative | A549 (Lung Cancer) | 10.5 |
Antimicrobial Activity
The antimicrobial properties of thieno[2,3-d]pyrimidine derivatives have also been explored. A study highlighted the synthesis of various derivatives and their evaluation against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited significant antibacterial activity.
Table 2: Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 32 | |
| This compound | Escherichia coli | 64 |
The mechanism by which thieno[2,3-d]pyrimidine derivatives exert their biological effects often involves interaction with specific molecular targets within cells. For instance:
- Antitumor Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.
- Antimicrobial Mechanism : The antimicrobial activity is thought to arise from the inhibition of bacterial DNA synthesis or disruption of cell wall integrity.
Case Studies
- Case Study on Antitumor Activity : In a controlled study involving human cancer cell lines, this compound showed a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent.
- Case Study on Antimicrobial Effects : A clinical evaluation demonstrated that this compound effectively reduced bacterial load in infected animal models when administered at therapeutic doses.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Methyl-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via multi-step procedures starting from methyl 2-aminothiophene-3-carboxylate. Key steps include cyclization to form the thieno[2,3-d]pyrimidine core, followed by coupling with 3-methylbenzamide. Optimization involves:
- Reagent Selection : Use of phosphorus oxychloride (POCl₃) for efficient chlorination of pyrimidinones .
- Temperature Control : Reflux in ethanol or isopropanol for amide bond formation to minimize side reactions .
- Purification : Recrystallization from ethanol or methanol to improve purity .
- Yield Improvement : Table comparing yields under varying conditions:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | POCl₃, pyridine, reflux | 75–85% | |
| Amidation | Ethanol, 80°C, 6 h | 60–70% |
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and N-H stretches for the benzamide group .
- NMR : Identify aromatic protons in the thienopyrimidine (δ 7.5–8.5 ppm) and 3-methylbenzamide (δ 2.5 ppm for CH₃) .
- Mass Spectrometry : Compare experimental [M+H]⁺ peaks with theoretical molecular weights (e.g., m/z 336.1 for C₁₅H₁₃N₃OS) .
Advanced Research Questions
Q. What strategies are effective for analyzing contradictory data in biological assays (e.g., kinase inhibition vs. cytotoxicity)?
- Methodological Answer :
- Target Selectivity Profiling : Use kinase panel assays to distinguish direct inhibition (e.g., CDK4, MCL-1) from off-target effects .
- Dose-Response Studies : Compare IC₅₀ values across cell lines (e.g., cancer vs. normal) to assess therapeutic windows .
- Mechanistic Validation : Combine siRNA knockdown of targets (e.g., BCL-2) with compound treatment to confirm pathway specificity .
Q. How can molecular docking studies be designed to predict binding modes of this compound with CDK4?
- Methodological Answer :
- Protein Preparation : Retrieve CDK4 structure (PDB: 2W96) and optimize hydrogen bonding networks using tools like AutoDock Vina .
- Ligand Preparation : Generate 3D conformers of the compound with Open Babel, accounting for tautomeric states of the thienopyrimidine core .
- Docking Parameters : Use a grid box centered on the ATP-binding site (20 ų) and validate with co-crystallized inhibitors (e.g., palbociclib) .
- Output Analysis : Prioritize poses with hydrogen bonds to Val96 and hydrophobic interactions with Phe93 .
Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?
- Methodological Answer :
- Rodent Models : Administer via oral gavage (10 mg/kg) in Sprague-Dawley rats; collect plasma samples at 0, 1, 4, 8, 24 h for LC-MS analysis .
- Tissue Distribution : Measure concentrations in liver, kidney, and tumor xenografts to assess bioavailability .
- Metabolite Identification : Use hepatocyte microsomes to detect phase I/II metabolites (e.g., hydroxylation at the methyl group) .
Data Analysis & Optimization
Q. How should researchers address low solubility of this compound in aqueous assays?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- pH Adjustment : Prepare phosphate-buffered saline (PBS) at pH 7.4 to stabilize the benzamide moiety .
Q. How can structure-activity relationship (SAR) studies be systematically designed to elucidate the role of the 3-methyl group in modulating biological activity?
- Methodological Answer :
- Analog Synthesis : Replace the 3-methyl with -H, -CF₃, or -Cl groups and compare activities .
- Biological Testing : Assess inhibition of CDK4 (enzyme assays) and anti-proliferative effects in MCF-7 cells .
- Computational Analysis : Calculate steric/electronic parameters (e.g., LogP, polar surface area) to correlate substituents with activity .
Conflict Resolution in Evidence
Q. How to reconcile discrepancies in reported IC₅₀ values for kinase inhibition across studies?
- Methodological Answer :
- Assay Standardization : Compare buffer conditions (e.g., ATP concentration) and enzyme sources (recombinant vs. cell lysates) .
- Data Normalization : Express activities relative to positive controls (e.g., staurosporine for kinase assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
